molecular formula C10H20O3 B020831 3-Hydroxydecanoic acid CAS No. 5561-87-5

3-Hydroxydecanoic acid

Cat. No. B020831
CAS RN: 5561-87-5
M. Wt: 188.26 g/mol
InChI Key: FYSSBMZUBSBFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxydecanoic acid is a chemical compound that has gained interest in various scientific fields due to its unique properties and potential applications. It is part of the 3-hydroxy acid family, which includes various compounds with differing carbon chain lengths and functional groups.

Synthesis Analysis

The synthesis of 3-Hydroxydecanoic acid and related compounds often involves complex chemical reactions. For instance, a related compound, 3-Hydroxytetradecanoic acid, was synthesized using a five-step reaction from epichlorohydrin with an overall yield of 52.48% (Yang Lirong, 2007).

Molecular Structure Analysis

The molecular structure of 3-Hydroxydecanoic acid is characterized by a hydroxyl group attached to the third carbon of a decanoic acid chain. This structure is similar to other nonesterified 3-hydroxy acids identified in milk, which range in chain length from 6 to 16 carbons (O. W. Parks, 1977).

Chemical Reactions and Properties

3-Hydroxydecanoic acid can be involved in various chemical reactions due to its functional groups. For instance, in Escherichia coli, 3-Hydroxydecanoic acid was produced by mobilizing (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase (Zhong Zheng et al., 2004).

Physical Properties Analysis

The physical properties of 3-Hydroxydecanoic acid, like other similar compounds, are influenced by its molecular structure. However, specific details about its melting point, boiling point, and solubility in various solvents are not provided in the papers sourced.

Chemical Properties Analysis

The chemical properties of 3-Hydroxydecanoic acid, such as its reactivity with other chemical compounds and stability under different conditions, are closely related to its molecular structure and functional groups. Its properties as a medium-chain-length 3-hydroxyalkanoic acid were explored in a study on Pseudomonas entomophila (Ahleum Chung et al., 2013).

Scientific Research Applications

  • Orthogonal Gene Expression Control : Hanko, Minton, and Malys (2017) in "Scientific Reports" highlighted the potential of the 3-hydroxypropionic acid-inducible system from Pseudomonas putida for orthogonal gene expression control in Escherichia coli and Cupriavidus necator. This has implications for synthetic biology and biotechnology applications (Hanko, Minton, & Malys, 2017).

  • Bio-Based Chemical Production : Li, Wang, Ge, and Tian (2016) in "Scientific Reports" optimized glycerol metabolism in Klebsiella pneumoniae for high 3-HP production, advancing the biological production of 3-HP from renewable carbon sources (Li, Wang, Ge, & Tian, 2016).

  • Mass Spectrometry Applications : Kołodziej et al. (2022) in "Rapid communications in mass spectrometry" demonstrated that laser mass spectrometry with silver nanoparticles can effectively quantify 3-hydroxycarboxylic acids, aiding in environmental endotoxin monitoring (Kołodziej et al., 2022).

  • Synthesis of Biodegradable Polymers : Jaipuri, Jofré, Schwarz, and Pohl (2004) in "Tetrahedron Letters" presented the microwave-assisted catalytic transfer hydrogenation and hydrolysis of Weinreb amide for the modular synthesis of (R)-3-hydroxyalkanoic acids, essential for biodegradable poly(3-hydroxyalkanoate) polymers (Jaipuri, Jofré, Schwarz, & Pohl, 2004).

  • Environmental Marker of Endotoxin : Uhlig et al. (2016) in "Journal of chromatography. A" developed a method for quantitative profiling of 3-hydroxy fatty acids in environmental samples using HPLC-MS/MS. This method has potential applications in estimating endotoxin in samples (Uhlig et al., 2016).

  • Catalytic Deoxygenation in Industrial Applications : Mensah et al. (2020) in "Green Chemistry" showed that Ru-based catalysts effectively deoxygenate bio-based 3-hydroxydecanoic acid to secondary alcohols and linear alkanes. This has potential applications in the food, perfume, and fuel industries (Mensah et al., 2020).

  • Role in 3-Hydroxydecanoic Acid Production : Zheng, Gong, Liu, Deng, Chen, and Chen (2004) in "Applied and Environmental Microbiology" discussed the crucial role of Thioesterase II in Escherichia coli in 3-hydroxydecanoic acid production, which prevents abnormal accumulation of intracellular acyl-coenzyme A (Zheng et al., 2004).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

3-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSBMZUBSBFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-40-7
Record name Decanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40864486
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxydecanoic acid

CAS RN

14292-26-3, 5561-87-5, 33044-91-6
Record name (±)-3-Hydroxydecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14292-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 3-hydroxy-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrmicacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 11.1 g of zinc powder (169 mmol) in 70 ml of ethyl acetate. After 3.2 ml of trimethylchlorosilane (25 mmol) had been added, the mixture was heated at 65° C. for 30 min, then left to cool to 60° C., following which, over the course of 6 min, a mixture of 21 g of methyl bromoacetate (137 mmol) and 16 g of octanal (125 mmol) was added dropwise, the temperature being maintained at 65° C. by external cooling. The mixture was then stirred at 55° C. for 5 min, and after cooling to 0° C., was acidified with 75 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration and the organic phase separated. The organic phase was then stirred at 0° C. with 80 ml of 1 N hydrochloric acid, and finally washed with 80 ml of saturated sodium hydrogen carbonate solution. Following phase separation, the solvent was removed by distillation under reduced pressure. For the ester hydrolysis, the crude product was treated with a solution of 15.4 g of potassium hydroxide (232 mmol) in 140 ml of water and stirred for 40 min at 50° C., during which a clear solution formed. The solution was extracted with 2×20 ml of toluene, and the aqueous phase was acidified at 0° C. with 100 ml of 2 N hydrochloric acid to a pH of 1 and extracted with 3×20 ml of ethyl acetate. The organic extracts were dried over sodium sulfate and the solvent was removed by distillation under reduced pressure. 3-Hydroxydecanoic acid was obtained in a yield of 21 g (89% of theory). The compound has a melting point of 58° C. following recrystallization from petroleum ether.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15.4 g
Type
reactant
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
Quantity
11.1 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Synthesis of analogs 18, 20, 21 proceeded by a shortened piperidine deblock of Fmoc-OBzl-D-Glu.41The reduction of deblock from 20 to 5 minutes was necessary to prevent the cyclization20 of OBzl-D-Glu to pyroglutamic acid. The orthoganol Boc/Fmoc protection scheme allowed the selective removal of the base labile Fmoc group, while maintaining the base insensitive Boc protection on the L-Ile. The synthesis was continued by coupling of Fmoc-L-Leu42 in the usual manner (DCC/HOBT) which was followed by piperidine-catalyzed Fmoc deprotection (20 minutes) and final acylation with either (-)-D-3-hydroxydecanoic acid (-) (23) (for peptides 18 and 20) or decanoic acid (for analog 21). Coupling of D-3-hydroxydecanoic acid was as the Pfp ester (24), with the 3-hydroxyl group unprotected. The acid was obtained by (-)-cinchonidine resolution21 of synthetic (±)-3-hydroxydecanoic acid [(±) 12]. The (±)-3-hydroxydecanoic acid itself (mp 55°-56° C.; 57° C.) was synthesized by the aldol condensation of lithium tert butyl acetate22 with n-octyl aldehyde, followed by TFA hydrolysis of the resulting (±)-tert butyl acetyl-3-hydroxydecanoic acid.
[Compound]
Name
lithium tert butyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-octyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(±)-tert butyl acetyl-3-hydroxydecanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxydecanoic acid
Reactant of Route 2
3-Hydroxydecanoic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxydecanoic acid
Reactant of Route 4
3-Hydroxydecanoic acid
Reactant of Route 5
3-Hydroxydecanoic acid
Reactant of Route 6
3-Hydroxydecanoic acid

Citations

For This Compound
1,490
Citations
Z Zheng, Q Gong, T Liu, Y Deng, JC Chen… - Applied and …, 2004 - Am Soc Microbiol
3-Hydroxydecanoic acid (3HD) was produced in Escherichia coli by mobilizing (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase (PhaG, encoded by the phaG gene)…
Number of citations: 64 journals.asm.org
Z Zheng, MJ Zhang, G Zhang, GQ Chen - Antonie van Leeuwenhoek, 2004 - Springer
… (R)-3-hydroxydecanoyl-ACP:CoA transacylase gene (phaG) isolated from Pseudomonas putida in Escherichia coli HB101 led to the extracellular production of 3-hydroxydecanoic acid (…
Number of citations: 38 link.springer.com
JB Mensah, AH Hergesell, S Brosch, C Golchert… - Green …, 2020 - pubs.rsc.org
… This work comprises the selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to … Thus, full 3-hydroxydecanoic acid deoxygenation to nonane and decane, which are both …
Number of citations: 14 pubs.rsc.org
E Szwej, M Devocelle, S Kenny, M Guzik… - Journal of …, 2015 - Elsevier
… (PHA) derived (R)-3-hydroxydecanoic acid (R10) and that conjugated peptides were more … prognosis, and (R)-3-hydroxydecanoic acid acylated peptide exhibited good activity with …
Number of citations: 17 www.sciencedirect.com
J Sjögren, J Magnusson, A Broberg… - Applied and …, 2003 - Am Soc Microbiol
… a mixture oftrimethylsilyl derivatives of 3-hydroxydecanoic acid,3-… acid, 2-hydroxydodecanoic acid,3-hydroxydecanoic acid, 3-… Two activecompounds, 3-hydroxydecanoic acid and3-…
Number of citations: 387 journals.asm.org
J Jaksic, S Ostojic, D Micic… - … Journal of Energy …, 2020 - Wiley Online Library
… in a temperature range of 33.3C to 37.19C, 3-hydroxydecanoic acid in the range of 52.62C to 55.96C, … acid is 126.1 Jg −1 , for the 3-hydroxydecanoic acid is 127.8 Jg −1 , while for the 3-…
Number of citations: 6 onlinelibrary.wiley.com
ET RIETSCHEL - European Journal of Biochemistry, 1976 - Wiley Online Library
… Bacterial products such as the rhamnolipid (Pseudomonas ueruginosa) and serratamic acid (S'erratiu marcCsctws) contain D-3-hydroxydecanoic acid [27,28]. In sphingolipids of …
Number of citations: 147 febs.onlinelibrary.wiley.com
EY Lee, D Jendrossek, A Schirmer, CY Choi… - Applied microbiology …, 1995 - Springer
… contained between 4 tool/100 mol and 20 tool/100 mol 3HB, in addition to various 3-hydroxyalkanoic or 3-hydroxyalkenoic acids of medium chain length with 3-hydroxydecanoic acid as …
Number of citations: 100 link.springer.com
E Petracco, A Flourat, MC Belhomme… - 3ème Symposium …, 2022 - agroparistech.hal.science
… Recently, the latter was identified as responsible for the strong stimulation of plant defense mechanims and particularly the (R)-3- hydroxydecanoic acid. That is why it becomes a …
Number of citations: 0 agroparistech.hal.science
Y Nakagawa, T Matsuyama - FEMS microbiology letters, 1993 - academic.oup.com
… Following this, D-3-hydroxydecanoic acid and 3… 2, the DAderivative of standard D-3-hydroxydecanoic acid … of D-3hydroxydecanoic acid and DL-3-hydroxydecanoic acid resulted in …
Number of citations: 24 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.